4-Biphenyl-4-yl-but-3-yn-2-ol
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic construction of complex molecules from simpler, well-defined building blocks is a paramount objective. 4-Biphenyl-4-yl-but-3-yn-2-ol serves as an exemplary building block due to the versatile reactivity of its constituent parts. The molecular structure features a biphenyl (B1667301) group, an alkyne (carbon-carbon triple bond), and a secondary propargylic alcohol. This combination allows for a multitude of chemical transformations, making it a valuable starting material or intermediate in the synthesis of more complex organic compounds, including those with potential applications in pharmaceuticals and materials science. openaccesspub.orgnumberanalytics.com The presence of both nucleophilic (hydroxyl group) and electrophilic (alkyne) centers, along with the potential for cross-coupling reactions at the biphenyl and alkyne moieties, provides chemists with a rich platform for molecular elaboration.
Significance of Biphenyl, Alkyne, and Propargylic Alcohol Motifs as Research Scaffolds
The three core structural motifs of this compound—biphenyl, alkyne, and propargylic alcohol—are each independently recognized as privileged scaffolds in chemical research.
Biphenyl Motif: The biphenyl unit, consisting of two connected phenyl rings, is a foundational component in a wide array of organic compounds. researchgate.net It is a key structural element in many pharmaceuticals, agrochemicals, and liquid crystals. rsc.orgbiosynce.com The biphenyl moiety can influence a molecule's physical and biological properties, such as its solubility, thermal stability, and ability to interact with biological targets. biosynce.comatamanchemicals.com Its synthesis is often achieved through well-established methods like the Suzuki-Miyaura coupling. biosynce.comgre.ac.uk
Alkyne Motif: Alkynes, characterized by a carbon-carbon triple bond, are exceptionally versatile functional groups in organic synthesis. openaccesspub.orgsolubilityofthings.com The linear geometry and electron-rich nature of the triple bond allow for a diverse range of reactions, including hydrogenations, cycloadditions (such as "click chemistry"), and various coupling reactions. numberanalytics.comvulcanchem.com Alkynes serve as crucial building blocks for constructing cyclic and heterocyclic compounds, which are prevalent in drug discovery. openaccesspub.org
Propargylic Alcohol Motif: Propargylic alcohols contain both a hydroxyl group and an alkyne, making them bifunctional and highly valuable synthons. researchgate.netresearchgate.net They are readily prepared from terminal alkynes and carbonyl compounds. researchgate.net This motif can undergo a wide array of transformations, including nucleophilic substitutions, rearrangements, and additions, providing access to a variety of functionalized molecules. researchgate.netthieme-connect.com The presence of the hydroxyl group also allows for the introduction of chirality, a critical aspect in the synthesis of biologically active compounds. nih.gov
Overview of Scholarly Investigations on this compound and Related Structural Analogues
Scholarly research has explored the synthesis and reactivity of this compound and its structural analogs. One of the primary methods for its synthesis is the Sonogashira cross-coupling reaction. vulcanchem.com This palladium-catalyzed reaction efficiently joins an aryl halide, such as 4-bromobiphenyl (B57062), with a terminal alkyne like 2-methyl-3-butyn-2-ol. vulcanchem.com
Investigations into its reactivity have demonstrated the versatility of the alkyne and alcohol functionalities. For instance, the triple bond can be hydrogenated to form the corresponding alkane, 4-biphenyl-4-yl-2-methyl-butane-2-ol. vulcanchem.com Furthermore, the alkyne can participate in cycloaddition reactions, a cornerstone of click chemistry, to generate triazoles. vulcanchem.com
A study focused on the deracemization of various propargyl alcohols using whole cells of Candida parapsilosis successfully produced enantiomerically pure (R)-4-(biphenyl-4-yl)but-3-yn-2-ol. rsc.org This highlights the potential for biocatalytic methods to access chiral versions of this valuable building block.
Structural analogues of this compound have also been the subject of research. For example, a computational and synthetic study explored alkynyl and triazolyl derivatives of a biphenyl compound as antagonists for the P2Y14 receptor, which is involved in inflammation and other diseases. semanticscholar.org This research underscores the utility of the biphenyl-alkyne scaffold in designing molecules with specific biological activities. Another study detailed the stereoselective synthesis of trisubstituted 1,3-enynes through a palladium-catalyzed reaction involving various propargylic alcohols, including those with different aryl substituents.
The table below summarizes key data related to the synthesis and properties of this compound.
| Property | Value/Description | Source(s) |
| IUPAC Name | 4-(1,1'-Biphenyl-4-yl)-2-methylbut-3-yn-2-ol | vulcanchem.com |
| CAS Number | 80033-02-9 | chemsrc.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₁₆O | vulcanchem.com |
| Synthesis Method | Sonogashira cross-coupling of 4-bromobiphenyl and 2-methyl-3-butyn-2-ol | vulcanchem.com |
| ¹H NMR Signals | Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.5–1.7 ppm), hydroxyl proton (δ 2.1–2.3 ppm) | vulcanchem.com |
| ¹³C NMR Signals | sp² carbons (δ 120–140 ppm), alkyne carbons (δ 80–90 ppm), quaternary carbon (δ 70–75 ppm) | vulcanchem.com |
| IR Spectroscopy | -OH stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹) | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(4-phenylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3 |
InChI Key |
PCGOFSQSJBXALH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Biphenyl 4 Yl but 3 Yn 2 Ol
Strategies for Constructing the Biphenyl-Alkyne Framework
The creation of the C-C bond between the biphenyl (B1667301) group and the butynol (B8639501) moiety is a critical step in the synthesis of 4-biphenyl-4-yl-but-3-yn-2-ol. Transition-metal-catalyzed cross-coupling reactions are paramount for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. scirp.orgwikipedia.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely used in the synthesis of diarylalkynes and other complex molecules containing an alkyne functional group. wikipedia.orgresearchgate.net
In the context of synthesizing this compound, the Sonogashira coupling would involve the reaction of a 4-halobiphenyl (e.g., 4-iodobiphenyl (B74954) or 4-bromobiphenyl) with 3-butyn-2-ol (B105428) in the presence of a palladium catalyst and a copper(I) salt. researchgate.netrsc.org The general reaction scheme is as follows:
Reaction Scheme for Sonogashira Coupling
Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The reaction is typically carried out in a suitable solvent such as an amine (which can also act as the base) or a mixture of solvents like DMF or toluene (B28343) with an added base (e.g., triethylamine (B128534) or diisopropylethylamine). scirp.orgresearchgate.net The copper(I) co-catalyst, often CuI, facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org
The efficiency of the Sonogashira coupling can be influenced by several factors including the choice of catalyst, solvent, base, and reaction temperature. scirp.orgmdpi.com For instance, the use of Pd(CF₃COO)₂/PPh₃/CuI in DMF at 100°C has been reported for the coupling of various aryl bromides with terminal alkynes. scirp.org
Table 1: Representative Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromobiphenyl (B57062) | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | 80-100 | 60-75 | vulcanchem.com |
| 4-Iodobiphenyl | 3-Butyn-2-ol | Pd(PPh₃)₄, CuI | Triethylamine | Toluene | 50 | ~90 | researchgate.netrsc.org |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | - | DMF | 100 | 90 | scirp.org |
Other Transition Metal-Mediated Carbon-Carbon Bond Formations
While palladium catalysis is dominant, other transition metals can also mediate the formation of the biphenyl-alkyne bond. nih.gov These methods often aim to overcome some limitations of the classical Sonogashira reaction, such as the use of copper, which can sometimes lead to the homocoupling of the alkyne. wikipedia.org
Copper-free Sonogashira-type couplings have been developed, often employing alternative ligands or reaction conditions to facilitate the catalytic cycle. wikipedia.org Nickel-catalyzed cross-coupling reactions, such as the Kumada or Negishi couplings, could also be envisioned, although they would require the pre-formation of an organometallic biphenyl reagent or an alkynyl metal species. acs.org
Furthermore, rhodium-catalyzed reactions have shown utility in the synthesis of complex heterocyclic structures and could potentially be adapted for the construction of the biphenyl-alkyne framework. acs.org The choice of metal and ligand system can significantly impact the reaction's scope, functional group tolerance, and efficiency. nih.govacs.org
Direct Alkynylation Approaches for Biphenyl Derivatives
Direct alkynylation methods offer a more atom-economical approach by activating a C-H bond on the biphenyl ring directly, thus avoiding the need for pre-halogenated biphenyl starting materials. mdpi.com These reactions are an emerging area in organic synthesis.
Ruthenium complexes, for example, have been shown to catalyze the direct alkynylation of aldehydes. acs.org While this specific example leads to a different product, the principle of transition metal-catalyzed C-H activation and subsequent coupling with a terminal alkyne could be applied to biphenyl itself.
Another approach involves a modified Favorskii-type reaction, which utilizes a strong base to deprotonate the terminal alkyne, followed by nucleophilic addition to a carbonyl compound. mdpi.com While this is more directly applicable to the formation of the propargylic alcohol, related methodologies could be developed for the direct coupling of alkynes to aryl systems under specific conditions.
Enantioselective and Diastereoselective Synthesis of the Propargylic Alcohol Stereocenter
The synthesis of this compound as a single enantiomer requires precise control over the formation of the chiral center. This is most commonly achieved through the asymmetric addition of a terminal alkyne to an aldehyde precursor.
Asymmetric Addition of Terminal Alkynes to Carbonyl Precursors
A powerful strategy for creating chiral propargylic alcohols is the enantioselective addition of a terminal alkyne to an aldehyde. nih.gov This method constructs the C-C bond and the stereocenter in a single, highly efficient step. organic-chemistry.org
A well-established method developed by Carreira and coworkers involves the use of zinc triflate (Zn(OTf)₂) and a chiral ligand, such as N-methylephedrine, to mediate the addition of a terminal alkyne to an aldehyde. organic-chemistry.orgresearchgate.net This system has been shown to be effective for a wide range of substrates, affording high yields and excellent enantioselectivities (up to 99% ee). organic-chemistry.org The reaction is practical as it uses readily available and inexpensive starting materials and can be performed under mild conditions, even in the presence of air and moisture. organic-chemistry.orgorganic-chemistry.org
In the synthesis of this compound, this would involve the reaction of 4-ethynyl-1,1'-biphenyl (B107389) with acetaldehyde (B116499) in the presence of the Zn(OTf)₂/N-methylephedrine system.
Table 2: Key Features of the Carreira Asymmetric Alkynylation
| Feature | Description | Reference |
| Catalyst System | Zn(OTf)₂ and a chiral amino alcohol ligand | nih.govorganic-chemistry.org |
| Common Ligand | (+)-N-Methylephedrine or (-)-N-Methylephedrine | organic-chemistry.orgresearchgate.net |
| Key Advantage | High enantioselectivity and functional group tolerance | nih.govorganic-chemistry.org |
| Reaction Conditions | Mild (room temperature), tolerant to air and moisture | organic-chemistry.orgorganic-chemistry.org |
Other metal-ligand systems have also been developed for this transformation. For example, indium(III)/BINOL complexes can catalyze the asymmetric alkynylation of aldehydes with high enantioselectivity. organic-chemistry.org Similarly, titanium-based catalysts, such as Ti(OiPr)₄ in combination with a chiral ligand, have been employed. nih.gov
A chemoenzymatic approach has also been reported for the synthesis of enantiopure (R)-4-(biphenyl-4-yl)but-3-yn-2-ol. rsc.orgresearchgate.net This method utilizes whole cells of Candida parapsilosis ATCC 7330 for the deracemization of the racemic alcohol, providing excellent enantiomeric excess (>99%) and good isolated yields (up to 87%). rsc.orgresearchgate.net
Chiral Auxiliary-Based Approaches for Stereocontrol
An alternative strategy for controlling the stereochemistry of the propargylic alcohol is through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. wikipedia.org
For the synthesis of this compound, a chiral auxiliary could be attached to the acetaldehyde precursor. For example, an Evans oxazolidinone auxiliary could be used to control the stereoselective addition of an alkynyl nucleophile to the carbonyl group. wikipedia.org Similarly, camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations, including Michael additions and Claisen rearrangements. wikipedia.org
While effective, chiral auxiliary-based methods are often less atom-economical than catalytic asymmetric methods because they require stoichiometric amounts of the chiral auxiliary and involve extra steps for its attachment and removal. wikipedia.org
Dynamic Kinetic Resolution and Asymmetric Catalysis for Propargylic Alcohols
Dynamic kinetic resolution (DKR) represents a highly efficient strategy for the asymmetric synthesis of chiral alcohols. nih.gov It overcomes the inherent 50% yield limitation of standard kinetic resolution by combining an enantioselective reaction with an in-situ racemization of the less reactive enantiomer of the starting material. nih.govencyclopedia.pub This allows for the theoretical conversion of 100% of a racemic mixture into a single, enantiomerically pure product. nih.gov
Non-enzymatic DKR of secondary alcohols, including propargylic alcohols, has been achieved by merging transition-metal-catalyzed racemization with enantioselective acylation or other transformations. nih.govmdpi.com However, the compatibility of the racemization and resolution catalysts is critical. For instance, some ruthenium-based racemization catalysts can be deactivated by common acylating agents, necessitating careful selection of reagents. nih.gov
A notable advancement in this area is the kinetic resolution of tertiary propargylic alcohols through copper-hydride (Cu-H) catalyzed enantioselective silylation. researchgate.net This non-enzymatic method uses a commercially available copper precatalyst and a simple hydrosilane as the resolving agent. researchgate.net The process is effective for a wide range of propargylic alcohols, with particularly high selectivity factors (s) observed for substrates bearing a triisopropylsilyl (TIPS) group on the alkyne, which also facilitates further functionalization. researchgate.net
Table 1: Examples of Asymmetric Catalysis and Kinetic Resolution for Propargylic Alcohols
| Catalytic System | Substrate Type | Transformation | Key Findings | Reference |
| MesCu / (R,R)-Ph-BPE | Tertiary Propargylic Alcohols | Enantioselective Silylation (KR) | High selectivity factors (up to 207) achieved, especially with TIPS-protected alkynes. | researchgate.net |
| Planar-chiral DMAP derivative / Ac₂O | Racemic Aryl Alkyl Carbinols & Propargylic Alcohols | Enantioselective Acylation (KR) | Effective for kinetic resolution with selectivity factors up to ~100. | nih.gov |
| Ruthenium Pincer Complex + Lipase | Secondary Alcohols | Racemization + Enantioselective Acylation (DKR) | Combination of metal-catalyzed racemization and enzymatic resolution provides access to enantiopure esters. | mdpi.com |
Organocatalytic and Biocatalytic Strategies for Propargylic Alcohol Synthesis
Organocatalysis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For propargylic alcohols, chiral phosphoric acids (CPAs), a type of Brønsted acid, have proven particularly effective. rsc.orgbeilstein-journals.org These catalysts can activate racemic propargylic alcohols to generate propargylic cations paired with a chiral counteranion. nih.govresearchgate.net This intermediate then reacts with various nucleophiles, with the chiral environment dictating a highly enantioselective outcome, often leading to the formation of axially chiral allenes. nih.govresearchgate.net This approach allows for the direct use of racemic propargylic alcohols to produce highly enantioenriched products with good efficiency (up to 96% yield and 97% ee). nih.gov
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild reaction conditions. An elegant biocatalytic DKR (or deracemization) strategy for producing enantiopure propargylic alcohols has been developed. acs.orgresearchgate.netresearchgate.net This one-pot, two-step enzymatic cascade begins with a peroxygenase from the mushroom Agrocybe aegerita (AaeUPO), which non-selectively oxidizes the racemic propargylic alcohol to the corresponding alkynyl ketone. acs.orgnih.gov In the second step, an alcohol dehydrogenase (ADH) enantioselectively reduces the ketone intermediate to yield a single enantiomer of the alcohol. acs.org The choice of ADH determines the final stereochemistry; the (R)-selective ADH from Lactobacillus kefir produces the (R)-alcohol, while the (S)-selective ADH from Thermoanaerobacter brokii yields the (S)-alcohol. researchgate.netresearchgate.net This method has been successfully applied to a range of propargylic alcohols, achieving high yields (70-99%) and excellent enantiopurity (>99% ee). researchgate.netnih.gov
Table 2: Biocatalytic Deracemization of Racemic Propargylic Alcohols
| Substrate | Enzymes | Yield | Enantiomeric Excess (ee) | Product Enantiomer | Reference |
| 4-Phenylbut-3-yn-2-ol | AaeUPO + L. kefir ADH | 99% | >99% | (R) | researchgate.net |
| 4-Phenylbut-3-yn-2-ol | AaeUPO + T. brokii ADH | 98% | >99% | (S) | researchgate.net |
| 4-(4-Fluorophenyl)but-3-yn-2-ol | AaeUPO + L. kefir ADH | 99% | >99% | (R) | researchgate.netresearchgate.net |
| 1-Phenylpent-1-yn-3-ol | AaeUPO + L. kefir ADH | 99% | >99% | (R) | researchgate.net |
Cascade and Multi-Component Reactions towards this compound
Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, without isolating intermediates. whiterose.ac.uk Multi-component reactions (MCRs) are even more convergent, combining three or more starting materials in one pot to form a complex product that incorporates structural features from each component. organic-chemistry.org These strategies are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. whiterose.ac.ukorganic-chemistry.org
Propargylic alcohols are versatile substrates for such reactions. For example, a simple and metal-free MCR using molecular iodine as a catalyst can produce fully substituted pyrroles in high yields from propargylic alcohols, amines, and dialkyl acetylenedicarboxylates. organic-chemistry.org Another example is the triflic acid (TfOH)-catalyzed multicomponent reaction of propargylic alcohols, aldehydes, and sulfonamides to furnish acyclic α-arylidene β-aminoketones. researchgate.net
Transition metals, particularly gold, are known to catalyze complex cascade reactions starting from propargylic alcohols, leading to diverse polycyclic and heterocyclic frameworks. beilstein-journals.org These powerful transformations highlight the potential to construct intricate molecular architectures related to this compound in a highly efficient manner.
Table 3: Examples of Cascade and Multi-Component Reactions Involving Propargylic Alcohols
| Reaction Type | Components | Catalyst / Reagent | Product Type | Reference |
| Three-Component | Propargylic Alcohols, Amines, Dialkyl Acetylenedicarboxylates | I₂ | Pentasubstituted Pyrroles | organic-chemistry.org |
| Three-Component | Propargylic Alcohols, Aldehydes, Sulfonamides | TfOH | Acyclic α-Arylidene β-Aminoketones | researchgate.net |
| Cascade | Furan/Indole-Yne Substrates | AuCl₃ | Phenanthrene (B1679779) Derivatives / Dihydrocyclohepta[b]indoles | beilstein-journals.org |
| Three-Component | Propargyl Alcohols, CO₂, Amines | Ag₂CO₃ / Organic Bases | Oxazolidinones / Carbamates | mdpi.com |
Sustainable and Green Chemistry Aspects in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rawsource.com In the synthesis of propargylic alcohols and their derivatives, several green strategies have been implemented to enhance sustainability.
One of the most significant trends is the use of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock, as a reagent. bohrium.com The carboxylative cyclization of propargylic alcohols with CO₂ is a prominent example, yielding valuable α-alkylidene cyclic carbonates. rsc.org This reaction can be catalyzed by various systems, including cobalt or silver complexes, often under mild or even solvent-free conditions. bohrium.comrsc.org
The replacement of volatile organic solvents with greener alternatives is another key aspect. Ionic liquids have been employed as recyclable media for the CO₂-promoted hydration of propargylic alcohols to α-hydroxy ketones. mdpi.comacs.org Glycerol, a biodegradable and non-toxic solvent, has also been used effectively in palladium-catalyzed cross-coupling reactions to synthesize biphenyl derivatives. unina.it
Furthermore, process intensification through technologies like microwave-assisted synthesis and continuous flow reactors contributes to greener protocols. rsc.orgnih.gov Continuous flow, in particular, allows for rapid and quantitative conversion of propargylic alcohols using stoichiometric amounts of reagents like CO₂, improving safety, control, and scalability while minimizing waste. rsc.org Photoredox catalysis, which uses light to drive reactions, offers another sustainable pathway for transformations such as the propargylation of aldehydes. acs.orgnih.gov
Table 4: Green Chemistry Strategies in Propargylic Alcohol Synthesis
| Strategy | Example Reaction | Catalyst / Conditions | Green Advantage | Reference |
| CO₂ Utilization | Carboxylative cyclization of propargylic alcohols | Ag or Co catalyst, 1 atm CO₂, solvent-free | Use of renewable C1 feedstock, atom economy. | bohrium.comrsc.org |
| Green Solvents | Hydration of propargylic alcohols | AgOAc in Ionic Liquid | Catalyst recyclability, reduced volatile waste. | mdpi.comacs.org |
| Process Intensification | Synthesis of α-alkylidene cyclic carbonates | Homogeneous silver catalyst in continuous flow | High space-time yield, reduced CO₂ usage, enhanced safety and scalability. | rsc.org |
| Alternative Energy | Condensation reactions | Microwave irradiation | Reduced reaction times, often solvent-free. | nih.gov |
| Photoredox Catalysis | Propargylation of aldehydes | Titanium catalyst, light irradiation | Use of light as a traceless reagent, mild conditions. | acs.orgnih.gov |
Chemical Transformations and Reactivity Profiles of 4 Biphenyl 4 Yl but 3 Yn 2 Ol
Reactions Involving the Propargylic Alcohol Functional Group
The propargylic alcohol moiety, consisting of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a versatile functional group that can undergo a variety of transformations.
Functional Group Interconversions and Derivatizations (e.g., Oxidation, Reduction to other oxygenates)
The secondary alcohol of 4-biphenyl-4-yl-but-3-yn-2-ol can be oxidized to the corresponding ketone, 4-biphenyl-4-yl-but-3-yn-2-one. This transformation is a common step in the synthesis of more complex molecules. For instance, a biocatalytic approach using whole cells of Candida parapsilosis ATCC 7330 has been employed for the enantioselective oxidation of secondary alcohols, including propargylic alcohols. researchgate.netresearchgate.net This method allows for the preparation of optically pure compounds. researchgate.net
Conversely, the reduction of the corresponding alkynyl ketone can yield this compound. Asymmetric transfer hydrogenation of alkynyl ketones catalyzed by transition metals is a standard method for producing enantiomerically enriched propargylic alcohols. researchgate.net
The hydroxyl group can also be derivatized to form esters. For example, the acetylation of this compound yields 4-([1,1'-biphenyl]-4-yl)but-3-yn-2-yl acetate. doi.org
Propargylic Substitution Reactions and Analogous Transformations
Propargylic substitution reactions of this compound involve the replacement of the hydroxyl group with another substituent. smolecule.com These reactions often proceed through the formation of a stabilized carbocation intermediate. The hydroxyl group can be activated by protonation or by conversion to a better leaving group, such as a mesylate or tosylate. Subsequent attack by a nucleophile leads to the substituted product. mdpi.com
For instance, propargylations of 1,3-dicarbonyl compounds can be achieved with propargylic alcohols in the presence of a Lewis acid catalyst. mdpi.com
Rearrangement Reactions (e.g., Meyer-Schuster, Ferrier-Type Rearrangements)
Propargylic alcohols like this compound can undergo rearrangement reactions under acidic conditions. The Meyer-Schuster rearrangement is a classic example, converting secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. sci-hub.sewikipedia.org This reaction proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final product. wikipedia.org The use of gold(I) catalysts can facilitate this rearrangement under milder conditions. uniovi.esbeilstein-journals.org
The reaction of tertiary propargylic alcohols containing an α-acetylenic group can sometimes lead to α,β-unsaturated methyl ketones via an enyne intermediate, a competing pathway known as the Rupe reaction. wikipedia.org
Reactivity of the Alkyne Moiety
The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., Strain-Promoted Alkyne-Azide Cycloaddition, Pauson-Khand Reactions)
Alkynes are well-known to participate in various cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a triazole is a prominent example of click chemistry. This reaction can be applied to derivatives of this compound.
The Pauson-Khand reaction is another significant cycloaddition, involving the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. cardiff.ac.ukwikipedia.org This reaction is a powerful tool for the construction of five-membered rings. cardiff.ac.uk While specific examples with this compound are not detailed in the provided context, the general applicability of the Pauson-Khand reaction to internal alkynes suggests its potential utility with this compound. researchgate.netmdpi.com The regioselectivity of the Pauson-Khand reaction can be influenced by both steric and electronic factors of the alkyne and alkene partners. researchgate.net
Hydration, Hydroamination, and Halogenation Reactions of the Triple Bond
The alkyne triple bond can undergo hydration, which is the addition of water across the triple bond, to form enols that tautomerize to ketones. This reaction is often catalyzed by mercury salts or other transition metal complexes.
Hydroamination involves the addition of an N-H bond across the alkyne. Gold-catalyzed intramolecular hydroamination of alkynes is a useful method for synthesizing nitrogen-containing heterocycles. nih.gov
Halogenation of the alkyne involves the addition of halogens (e.g., Br₂, I₂) across the triple bond. For example, molecular iodine can react with propargyl alcohols to yield iodinated carbazoles through a cycloisomerization process involving a 1,2-alkyl migration. acs.org Photocatalytic methods have also been developed for the oxidative halogenation of alcohols. uni-regensburg.de
Metal-Catalyzed Alkyne Functionalizations (e.g., Gold, Silver Catalysis)
The alkyne and propargylic alcohol moieties within this compound are prime sites for metal-catalyzed transformations. Gold(I) and silver(I) salts are particularly effective catalysts due to their strong affinity for carbon-carbon triple bonds (alkynophilicity), activating them toward nucleophilic attack. researchgate.net
Gold Catalysis: Gold catalysts, typically in the form of Au(I) complexes, are renowned for their ability to catalyze a wide array of reactions on alkynes under mild conditions. acs.org For propargylic alcohols like this compound, these transformations often involve intramolecular cyclizations or intermolecular additions. beilstein-journals.orgacs.org The gold catalyst activates the alkyne, facilitating the addition of nucleophiles. Depending on the reaction partner and conditions, this can lead to the formation of various heterocyclic structures or functionalized acyclic products. acs.orgbeilstein-journals.org For instance, gold-catalyzed reactions of propargylic alcohols with nitrones can yield complex fused indole (B1671886) structures through oxidative processes involving intermediates like gold carbenes or gold enolates. researchgate.net In the context of related structures, gold-catalyzed reactions of aryl sulfoxides with propargylic alcohols have been shown to produce α-arylcarbonyl compounds through a regioselective oxyarylation pathway. rsc.org
Silver Catalysis: Silver catalysts, such as silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf), also effectively activate alkynes for various transformations. researchgate.netuib.no Research on trifluoromethyl ketones reacting with terminal alkynes has demonstrated that silver catalysts can promote alkynylation, leading to the formation of propargylic tertiary alcohols. acs.org In a specific example, 4-([1,1′-Biphenyl]-4-yl)-1,1,1-trifluoro-2-phenylbut-3-yn-2-ol was synthesized in 89% yield via a silver-catalyzed reaction, highlighting the utility of this method for creating complex propargylic alcohols. acs.org Silver catalysts are also employed in cyclization reactions. For example, unprotected 2-alkynylanilines can undergo silver-catalyzed oxidative cyclization to form anthranils in the presence of an oxidant like Oxone. universite-franco-italienne.org While radical intermediates are sometimes proposed, many silver-catalyzed additions proceed via activation of the alkyne toward nucleophilic attack. universite-franco-italienne.orgdokumen.pub
The table below summarizes representative metal-catalyzed functionalizations applicable to propargylic alcohols.
| Catalyst System | Reactant Type | Product Type | Ref. |
| Au(I) complexes | Alcohols/Water | Ketones, Acetals | acs.org |
| P(tBu)₂(o-biphenyl)Au⁺ | Nitrones | Fused Indoles | researchgate.net |
| AgCl / K₂CO₃ | CF₃ Ketones | Propargylic Alcohols | acs.org |
| AgNO₃ / Oxone | 2-Alkynylanilines | Anthranils | universite-franco-italienne.org |
| Pd/Ag-catalyzed coupling | Alkynes | Polyynes | researchgate.net |
Transformations and Functionalization of the Biphenyl (B1667301) System
The biphenyl core of the molecule offers another platform for chemical modification, distinct from the reactivity of the alkyne-alcohol side chain. These transformations primarily involve substitution reactions on the aromatic rings.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The biphenyl system is susceptible to electrophilic attack, allowing for the introduction of various functional groups through reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com The regiochemical outcome of these reactions is directed by the substituents on the ring. The but-3-yn-2-ol group is moderately deactivating and electron-withdrawing, which would direct incoming electrophiles to the meta positions (C3' and C5') on the phenyl ring to which it is attached. Conversely, the second phenyl ring (unsubstituted) will be activated by the first ring, directing electrophiles to its ortho and para positions (C2, C4, C6). Steric hindrance from the bulky side chain may influence the ratio of ortho to para products. nih.gov
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally more challenging on electron-rich aromatic systems like biphenyl. masterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org The parent molecule, this compound, is not suitably activated for direct NAS. However, if the biphenyl core were first modified via EAS to introduce these necessary activating and leaving groups (e.g., nitration followed by halogenation), subsequent NAS reactions could be performed to introduce nucleophiles like amines, alkoxides, or cyanides. libretexts.orgnih.gov
The following table outlines potential electrophilic substitution products on the biphenyl core.
| Reaction Type | Reagents | Potential Product Position(s) | Ref. |
| Nitration | HNO₃ / H₂SO₄ | C4 (para), C2/C6 (ortho), C3'/C5' (meta) | masterorganicchemistry.com |
| Bromination | Br₂ / FeBr₃ | C4 (para), C2/C6 (ortho), C3'/C5' (meta) | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C4 (para) - major due to sterics | masterorganicchemistry.com |
Cross-Coupling Reactions at the Biphenyl Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the biphenyl core further. acs.org To utilize this chemistry, the biphenyl moiety must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate, to act as the electrophilic partner. Alternatively, it could be converted into an organometallic species, such as a boronic acid or ester, to serve as the nucleophilic partner.
For example, a halogen atom could be introduced onto the biphenyl core via electrophilic halogenation. This halogenated derivative could then participate in various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) to introduce new aryl or alkyl groups. scielo.org.mx
Stille Coupling: Reaction with an organostannane (R-SnBu₃).
Heck Coupling: Reaction with an alkene to form a new C-C double bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. acs.org
These reactions offer a versatile strategy to build more complex molecules by appending new substituents to specific positions on the biphenyl framework, guided by the initial site of halogenation. researchgate.net
The table below illustrates hypothetical cross-coupling reactions on a bromo-substituted derivative.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product | Ref. |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Biaryl-Ar | acs.orgscielo.org.mx |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | Biaryl-NR₂ | acs.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Biaryl-Alkyne | researchgate.net |
Chemoselectivity and Regioselectivity in Complex Transformations
The presence of multiple reactive sites in this compound—the hydroxyl group, the alkyne, and the two aromatic rings—makes chemoselectivity and regioselectivity critical considerations in its synthesis and functionalization.
Chemoselectivity: The choice of catalyst and reaction conditions determines which functional group reacts preferentially.
Alkyne vs. Arene: π-Acidic metals like gold and silver show high chemoselectivity for the alkyne over the aromatic rings, enabling a wide range of alkyne-specific functionalizations without disturbing the biphenyl system. researchgate.netacs.org
Alkyne vs. Alcohol: While the alkyne is the primary site of activation by gold or silver, the proximate hydroxyl group can participate as an intramolecular nucleophile, leading to cyclization products like furans or pyrans. beilstein-journals.orgacs.org In other cases, the hydroxyl group can direct the regioselectivity of intermolecular additions to the alkyne. rsc.org For example, in a diruthenium-catalyzed propargylic substitution, the presence of a hydroxyl group is essential for the reaction to proceed. nih.gov
Arene vs. Alkyne: Standard electrophilic aromatic substitution conditions (e.g., HNO₃/H₂SO₄) will preferentially target the electron-rich biphenyl rings over the less nucleophilic alkyne. masterorganicchemistry.com
Regioselectivity: When a specific functional group is targeted, regioselectivity determines the precise location of the new bond.
On the Alkyne: In additions to the alkyne (e.g., hydrocarboxylation), the regioselectivity (Markovnikov vs. anti-Markovnikov) is controlled by the catalyst, ligands, and directing effects of the hydroxyl group. rsc.orgnih.gov For instance, palladium-catalyzed hydrocarboxylation of a similar propargylic alcohol showed unprecedented regioselectivity, attributed to the influence of the hydroxy group. rsc.org
On the Biphenyl Core: In electrophilic aromatic substitution, the regioselectivity is governed by the electronic and steric effects of the substituents. As discussed in section 3.3.1, electrophiles are directed to the ortho and para positions of the unsubstituted ring and the meta positions of the substituted ring. youtube.com Steric hindrance from the propargylic side chain can significantly disfavor substitution at the adjacent ortho position (C2'). nih.gov
Control over both chemoselectivity and regioselectivity is paramount for the strategic modification of this compound, allowing for the selective elaboration of different parts of the molecule to build complex chemical architectures.
Mechanistic Investigations and Theoretical Studies on 4 Biphenyl 4 Yl but 3 Yn 2 Ol Chemistry
Elucidation of Reaction Mechanisms in Synthesis and Transformation Pathways
The synthesis and transformation of 4-Biphenyl-4-yl-but-3-yn-2-ol involve a variety of reaction mechanisms, which have been elucidated through experimental and computational studies.
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. vulcanchem.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide, such as 4-bromobiphenyl (B57062), with a terminal alkyne, like 2-methyl-3-butyn-2-ol. vulcanchem.com The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
Transformations of this compound often target the alkyne and alcohol functionalities. vulcanchem.com Hydrogenation of the triple bond can lead to the corresponding alkane, 4-biphenyl-4-yl-2-methyl-butane-2-ol. vulcanchem.com The mechanism of catalytic hydrogenation on metal surfaces like palladium involves the adsorption of both the alkyne and hydrogen, followed by stepwise addition of hydrogen atoms to the triple bond. beilstein-journals.org
The alcohol group can undergo esterification with acyl chlorides to form esters, enhancing the compound's lipophilicity. vulcanchem.com Oxidation of the secondary alcohol using reagents like the Jones reagent yields the corresponding ketone, 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one. vulcanchem.com
Rearrangement reactions of propargylic alcohols, such as the Meyer-Schuster rearrangement, are also of significant mechanistic interest. rsc.org These reactions, often catalyzed by acids or metal complexes, proceed through the formation of an allene (B1206475) intermediate. rsc.orgrsc.org For instance, the Brønsted acid-catalyzed Meyer-Schuster rearrangement involves protonation of the hydroxyl group, followed by elimination of water to form a propargyl cation, which then rearranges to an allenyl cation before being trapped by a nucleophile. rsc.orgacs.org Lewis acids like BF₃·Et₂O can also catalyze such transformations by polarizing the C-O bond, facilitating the formation of a propargylic carbocation. rsc.org
Computational Chemistry and Molecular Modeling Approaches
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms involving this compound and related compounds.
Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States
DFT calculations provide valuable insights into the energetics and geometries of reaction intermediates and transition states, which are often difficult to characterize experimentally. researchgate.netresearchgate.net For instance, in the context of propargylic alcohol reactions, DFT has been used to study the mechanism of carboxylative cyclization with CO₂, revealing that the reaction can proceed through an N-Heterocyclic Olefin (NHO)-mediated basic ionic pair mechanism. researchgate.net In this pathway, the NHO acts as a base to deprotonate the propargyl alcohol, leading to a [NHOH]⁺[carbonate]⁻ ion pair intermediate. researchgate.net
DFT studies have also been employed to understand the selectivity in palladium-catalyzed reactions. For example, in the Suzuki coupling of phenol-protected propargyl bromides, DFT calculations helped rationalize the selective coupling at the C-Br bond over the C-Cl bond. researchgate.net These calculations can map out the potential energy surface of the reaction, identifying the lowest energy pathway and thus predicting the major product. nih.gov
Conformational Analysis and Stereochemical Control Mechanisms
The biphenyl (B1667301) group in this compound introduces conformational flexibility due to rotation around the central C-C bond. ic.ac.uk The torsional angle between the two phenyl rings is influenced by a delicate balance of π-π stacking interactions and steric hindrance between the ortho-hydrogens. ic.ac.uk Computational conformational analysis can predict the most stable conformers and the energy barriers for rotation. ic.ac.uk This conformational preference can, in turn, influence the reactivity and stereochemical outcome of reactions.
In reactions involving the chiral center at the alcohol-bearing carbon, understanding the mechanisms of stereochemical control is paramount. For instance, the deracemization of propargyl alcohols using whole cells of Candida parapsilosis ATCC 7330 has been shown to produce enantiomerically enriched (R)-4-(biphenyl-4-yl)but-3-yn-2-ol. researchgate.net The enantioselectivity of such biocatalytic reactions is governed by the specific interactions between the substrate and the enzyme's active site, which can be modeled using computational docking and molecular dynamics simulations. In asymmetric transfer hydrogenation of alkynyl ketones to chiral propargyl alcohols, a chiral spiro iridium catalyst has been used to achieve high enantioselectivity. mt.com
Quantitative Structure-Reactivity Relationships (QSAR) in Catalyst Design
Quantitative Structure-Reactivity Relationships (QSAR) aim to establish a mathematical correlation between the structural properties of molecules and their chemical reactivity or biological activity. u-tokyo.ac.jpnih.gov In the context of catalysis, QSAR can be a powerful tool for designing more efficient and selective catalysts. u-tokyo.ac.jp
For reactions involving biphenyl derivatives, QSAR models can be developed to predict the catalytic activity based on various molecular descriptors of the catalyst or the substrate. nih.govresearchgate.net These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., van der Waals volume), and topological indices. u-tokyo.ac.jp For example, a 3D-QSAR model was developed for a series of O-biphenyl carbamates to understand their affinity for specific receptors. researchgate.net While not directly on this compound, this approach demonstrates the potential of QSAR in designing catalysts for reactions involving the biphenyl scaffold. By correlating catalyst structure with reaction outcomes like yield and enantioselectivity, QSAR can guide the rational design of new catalysts with improved performance for the synthesis and transformation of this compound. u-tokyo.ac.jp
Spectroscopic Probes and In-Situ Monitoring for Mechanistic Delineation
Spectroscopic techniques, particularly when used for in-situ monitoring, are crucial for elucidating reaction mechanisms by providing real-time information about the concentration of reactants, intermediates, and products. mt.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of reactions involving this compound. mt.com For example, in the asymmetric transfer hydrogenation of an alkynyl ketone to a chiral propargylic alcohol, in-situ FTIR was used to monitor the disappearance of the ketone's spectral peak over time, providing insights into the reaction kinetics and mechanism. mt.com The information from the spectra indicated that a formate (B1220265) salt and ethanol (B145695) served as the hydride and proton sources, respectively. mt.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital technique. ¹H and ¹³C NMR provide detailed structural information about the starting materials and products. vulcanchem.com Mechanistic studies often employ NMR to identify and characterize key intermediates that may be isolated from the reaction mixture. whiterose.ac.uk
Mass spectrometry is also used to support proposed mechanisms by identifying the molecular weights of intermediates and products, helping to piece together the reaction pathway. whiterose.ac.uk
By combining these spectroscopic methods with computational studies, a comprehensive picture of the reaction mechanisms governing the chemistry of this compound can be developed, paving the way for more efficient and selective synthetic methodologies.
Advanced Applications and Functional Materials Based on 4 Biphenyl 4 Yl but 3 Yn 2 Ol Scaffolds
Role as Versatile Building Blocks in Complex Organic Architectures
4-Biphenyl-4-yl-but-3-yn-2-ol is a versatile building block in the construction of intricate organic structures. hoffmanchemicals.comcymitquimica.com Its utility stems from the reactive sites within its molecular framework—the hydroxyl group and the terminal alkyne—which allow for a variety of chemical transformations.
Chiral propargylic alcohols, such as this compound, are particularly valuable as they can be transformed into other important chiral molecules like allylic alcohols and allenes. researchgate.net The enantiomerically pure (R)-4-(biphenyl-4-yl)but-3-yn-2-ol has been synthesized through deracemization using whole cells of Candida parapsilosis ATCC 7330, yielding the product with high enantiomeric excess. researchgate.net This biocatalytic method highlights a green chemistry approach to obtaining chiral synthons. researchgate.net
The biphenyl (B1667301) moiety itself is a common structural motif in many biologically active compounds and functional materials. researchgate.netcolab.ws The combination of the biphenyl group with the propargyl alcohol functionality in one molecule provides a scaffold that can be elaborated into more complex, polycyclic systems. For example, propargylic alcohols are known precursors for the synthesis of polysubstituted pyrrolidines and carbazoles. researchgate.netacs.org The synthesis of 3-iodocarbazoles, for instance, has been achieved through the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols, demonstrating a selective 1,2-alkyl migration. acs.org
Furthermore, the alkyne group can participate in various coupling reactions, such as the Sonogashira coupling, to extend the carbon framework and create larger conjugated systems. researchgate.netarkat-usa.org The hydroxyl group can be used for esterification or etherification, or it can direct certain catalytic reactions. This dual functionality makes this compound and its derivatives valuable starting materials for creating diverse and complex molecular architectures. thieme-connect.com
Integration into Catalytic Systems and Ligand Design
The structural features of this compound make it and its derivatives suitable for integration into catalytic systems, particularly as ligands for transition metal catalysts. The biphenyl unit can be functionalized to create bulky substituents that influence the steric environment around a metal center, thereby affecting the selectivity of a catalytic reaction.
Axially chiral biphenyls are a well-established class of ligands in asymmetric catalysis. nih.gov The synthesis of diverse, adjustable axially chiral biphenyl ligands allows for the fine-tuning of catalyst performance in various asymmetric reactions. nih.gov While direct use of this compound as a ligand is not extensively documented, its derivatives can be readily envisioned in this role. For example, the hydroxyl group could be transformed into a phosphine (B1218219) or other coordinating group, creating a bidentate or monodentate ligand.
In one study, a 4-biphenyl substituent was found to be a poor-performing substituent on an N-heterocyclic carbene (NHC) ligand in a ruthenium-catalyzed Kharasch addition reaction. uliege.be This highlights the significant influence that substituents on a ligand framework can have on the activity and selectivity of a catalyst. The electronic and steric properties of the biphenyl group can be modulated to optimize catalytic performance.
The propargyl alcohol moiety can also be directly involved in catalytic transformations. For instance, propargylic alcohols can be used in chemoenzymatic cascade reactions, combining metal catalysis with biocatalysis. Gold(I) catalysts have been used for the Meyer-Schuster rearrangement of propargylic alcohols, followed by an enzymatic reduction to produce optically active allylic alcohols. uniovi.es
Additionally, the alkyne functionality can be used to tether the molecule to a solid support or a larger molecular assembly, which is a common strategy in the development of heterogeneous catalysts and recyclable catalytic systems. The versatility of the this compound scaffold provides numerous opportunities for its incorporation into novel ligand designs and catalytic systems.
Precursors for Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)
The biphenyl and alkyne functionalities within this compound make it a promising precursor for the synthesis of advanced organic materials with applications in optoelectronics and polymer chemistry.
Biphenyl derivatives are known to form the core of liquid crystal materials. mdpi.com The rigid biphenyl unit can induce self-assembly into ordered phases, a key property for liquid crystal displays. The introduction of fluorine atoms into the biphenyl structure can further modify the material's properties. mdpi.com
The conjugated π-system of the biphenyl group, which can be extended through the alkyne moiety via polymerization or coupling reactions, is fundamental to the development of organic electronic materials. Poly(aryleneethynylene)s, which contain alternating aromatic and alkyne units, are a class of conjugated polymers that have been investigated for their photoluminescent and electrochemical properties. researchgate.net The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions between dihaloarenes and diethynylarenes. researchgate.net this compound could serve as a monomer or a precursor to a monomer in such polymerizations.
Furthermore, the introduction of specific functional groups can tune the electronic properties of the resulting materials. For example, the incorporation of electron-donating or electron-withdrawing groups onto the biphenyl ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The biphenyl scaffold can be substituted with various groups like thiophene, diphenylamine, or carbazole (B46965) to achieve desired optical and electronic characteristics. researchgate.net
The trifluoromethyl (CF3) group is another functional group that can impart unique properties to organic materials. acs.org When introduced into polymers, CF3 groups can enhance thermal stability and improve hydrophobic and frictional properties. acs.org The reaction of trifluoromethyl ketones with terminal alkynes, including aryl-substituted ones, can lead to the formation of CF3-containing building blocks for fluorinated polymers. acs.org
Development of Chemical Tools and Probes for Material Science Applications
The unique combination of functional groups in this compound also lends itself to the development of chemical tools and probes for materials science. These tools can be used to investigate material properties, monitor chemical reactions, or act as sensors.
Fluorescent dyes are essential tools in materials science for imaging and sensing applications. The biphenylalkyne structure can serve as a core for fluorescent molecules. For example, BOPHY dyes, which are a class of borondipyrromethene dyes, have been hybridized with inorganic porous materials to create light-harvesting systems. nih.gov The synthesis of these dyes can involve Sonogashira coupling reactions with functionalized alkynes.
The alkyne group is particularly useful for "click chemistry," a set of biocompatible reactions that are widely used for labeling and modifying molecules and materials. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to attach the this compound scaffold to other molecules, surfaces, or nanoparticles. This allows for the creation of functionalized materials with tailored properties. For instance, ferrocene-based triazoles, synthesized via click chemistry, have been shown to act as chemosensors for various metal cations and anions. acs.org
Furthermore, the development of on-surface synthesis, where chemical reactions are carried out on a solid surface to create well-defined nanostructures, often relies on precursor molecules with specific reactive groups. acs.org The terminal alkyne and the potential for functionalization of the biphenyl group make molecules like this compound interesting candidates for such bottom-up fabrication of nanomaterials.
The ability to create both enantiomers of this compound with high purity also opens the door to developing chiral probes for studying stereoselective processes in materials science. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Catalytic Systems for 4-Biphenyl-4-yl-but-3-yn-2-ol Derivatives
The synthesis and modification of this compound and its derivatives are heavily reliant on catalytic processes. Future efforts will likely focus on creating more efficient, selective, and sustainable catalytic systems. While traditional methods often rely on palladium or copper catalysts, emerging research highlights the potential of earth-abundant metals and novel ligand designs. researchgate.netmdpi.com
A key area of development is the use of nickel-based catalysts, which offer a cost-effective alternative to precious metals. rsc.org Ligand-controlled regiodivergent nickel-catalyzed reactions, for instance, have demonstrated the ability to precisely control the outcome of transformations on internal alkynes. rsc.org By carefully selecting nitrogen or phosphine (B1218219) ligands, researchers can switch between different regioisomers, a strategy that could be applied to functionalize the alkyne moiety of this compound derivatives with high precision. rsc.org
Furthermore, gold catalysis, known for its unique ability to activate alkynes, presents another promising avenue. beilstein-journals.orgntnu.no Gold catalysts can facilitate a variety of transformations, including cycloisomerization and nucleophilic additions, which could be used to construct complex heterocyclic structures from this compound. beilstein-journals.orgacs.org Research into new gold(I) and gold(III) complexes with tailored ligands may unlock novel reactivity and selectivity patterns for this class of compounds. ntnu.no
The development of multimetallic catalytic systems, where two or more different metals work in concert, is also a burgeoning field. mdpi.com These systems can enable transformations that are not possible with a single catalyst, opening up new synthetic routes to complex derivatives of this compound. mdpi.com
| Catalyst System | Potential Application for this compound Derivatives | Key Advantages |
| Nickel-based catalysts with tunable ligands | Regioselective functionalization of the alkyne. rsc.org | Cost-effective, precise control over regioselectivity. rsc.org |
| Gold(I) and Gold(III) complexes | Cycloisomerization, synthesis of complex heterocycles. beilstein-journals.orgacs.org | Mild reaction conditions, unique alkyne activation. beilstein-journals.org |
| Palladium catalysts with novel phosphine ligands | Asymmetric hydrophosphination to create axially chiral phosphines. chemrxiv.org | High regio- and enantioselectivity. chemrxiv.org |
| Multimetallic systems (e.g., Nickel/Indium) | Diastereoselective synthesis of homopropargylic alcohols. mdpi.com | Access to complex stereochemistries. mdpi.com |
Harnessing Photoredox Catalysis and Electrochemistry in Compound Synthesis and Modification
Visible-light photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. rsc.orgmdpi.com These techniques rely on the generation of radical intermediates under mild conditions, enabling a wide range of chemical transformations. researchgate.netjst.go.jp
For the synthesis and modification of this compound, photoredox catalysis could be employed for various C-C and C-heteroatom bond formations. rsc.org For instance, the aerobic photooxygenation of alkynes to produce 1,2-diketones has been achieved using organic dyes like Eosin Y or 9,10-dicyanoanthracene (B74266) (DCA) as photosensitizers, a reaction that could be applied to the alkyne core of the target molecule. researchgate.net The biphenyl (B1667301) moiety itself can act as a co-sensitizer in some photoredox reactions. researchgate.net Furthermore, noble-metal-free hybrid photosystems are being developed for the semi-hydrogenation of alkynes, offering a selective method to convert the alkyne of this compound into a Z- or E-alkene. chinesechemsoc.org
Electrochemistry provides another powerful approach for synthesizing and modifying propargyl alcohols and their derivatives. beilstein-journals.orgrsc.orgrsc.org Recent studies have demonstrated the electrochemical synthesis of phosphorylated propargyl alcohols and the oxidation of propargyl alcohols to novel orthoesters without the need for metal catalysts. beilstein-journals.orgrsc.orgrsc.org The electrochemical oxidation of the alcohol moiety in this compound could lead to the corresponding ketone, a transformation that has been successfully achieved for other propargylic benzylic alcohols using a stable electrochemical mediator. nih.gov
| Method | Transformation | Advantages |
| Photoredox Catalysis | Alkyne oxygenation to 1,2-diketones. researchgate.net | Metal-free, uses visible light, mild conditions. researchgate.net |
| Photoredox Catalysis | Selective alkyne semi-hydrogenation. chinesechemsoc.org | Noble-metal-free, high selectivity. chinesechemsoc.org |
| Electrochemistry | Oxidation of propargyl alcohol to ketone. nih.gov | Green, avoids harsh chemical oxidants. nih.gov |
| Electrochemistry | Synthesis of phosphorylated propargyl alcohols. beilstein-journals.org | Transition-metal and additive-free. beilstein-journals.org |
| Electrochemistry | Synthesis of novel dioxo-orthoesters. rsc.orgrsc.org | Environmentally benign, metal-free. rsc.orgrsc.org |
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry and automated synthesis are revolutionizing the way chemical compounds are produced, offering enhanced control, safety, and efficiency compared to traditional batch processes. mdpi.commdpi.com The integration of these technologies into the synthesis of this compound and its derivatives could enable rapid optimization of reaction conditions and facilitate scalable production. beilstein-journals.org
Continuous-flow reactors allow for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.commdpi.com These systems are particularly advantageous for reactions involving hazardous reagents or unstable intermediates. beilstein-journals.org The synthesis of key precursors or the modification of the this compound scaffold could be streamlined using multi-step flow systems, where intermediates are directly transferred to the next reaction step without isolation. mdpi.com
Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery of new derivatives and optimize reaction protocols. beilstein-journals.org By systematically varying starting materials and reaction conditions, these systems can rapidly explore a vast chemical space to identify compounds with desired properties. This approach would be invaluable for developing a library of this compound derivatives for screening in materials science or as chemical probes.
Exploration of Unique Reactivity Patterns and Unprecedented Transformations
The combination of a reactive propargyl alcohol and a biphenyl group in this compound suggests the potential for unique and previously unexplored reactivity. sci-hub.se While propargyl alcohols are known to act as precursors for carbocations, allenes, and other reactive intermediates, the specific substitution pattern of this compound could lead to novel transformations. sci-hub.semdpi.com
Future research could focus on intramolecular reactions where the biphenyl moiety participates in cyclization reactions with the activated alkyne or alcohol. For example, gold- or platinum-catalyzed intramolecular Friedel-Crafts-type cyclizations could lead to the synthesis of substituted phenanthrene (B1679779) derivatives. sci-hub.se The internal alkyne itself is a versatile functional group that can undergo a wide range of radical transformations, including additions and cyclizations, to form complex molecular architectures. rsc.orgresearchgate.net
Furthermore, the development of catalytic systems that can selectively functionalize one of the phenyl rings of the biphenyl group while the other remains a spectator would open up new avenues for creating diverse molecular structures. The directing group strategy, already proven effective in other systems, could be adapted for this purpose. rsc.org
Design of Next-Generation Functional Materials and Chemical Probes
The rigid, conjugated structure of the biphenyl-alkyne core makes this compound an attractive building block for the design of novel functional materials and chemical probes. rsc.org
In materials science, derivatives of this compound could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or porous materials like metal-organic frameworks (MOFs). whiterose.ac.uk The biphenyl unit can impart desirable thermal and electronic properties, while the alkyne and alcohol functionalities provide sites for polymerization or post-synthetic modification. whiterose.ac.uk
As a chemical probe, the alkyne group can serve as a "tag" for detection by techniques like Raman spectroscopy, as alkynes have a characteristic vibrational frequency in a region of the spectrum that is free from interference from biological molecules. rsc.org This "alkyne-tag Raman imaging" (ATRI) is a powerful tool for visualizing molecules in cells and tissues. rsc.org Derivatives of this compound could be designed as ratiometric sensors, where binding to a target analyte induces a change in the Raman signal. rsc.org The biphenyl moiety could be functionalized to act as a recognition element for specific ions or biomolecules. mdpi.com Additionally, the alkyne can participate in "click" chemistry reactions, allowing for the covalent labeling of biomolecules. mdpi.com
| Application Area | Potential Role of this compound Derivatives | Key Features |
| Functional Materials | Building blocks for liquid crystals, OLEDs, MOFs. whiterose.ac.uk | Rigid biphenyl core, sites for polymerization/modification. whiterose.ac.uk |
| Chemical Probes (Raman) | Alkyne tag for Raman spectroscopy-based sensing. rsc.org | Unique alkyne vibrational frequency, potential for ratiometric sensing. rsc.org |
| Chemical Probes (Fluorescence) | Fluorescent sensors for ions or biomolecules. rsc.orgmdpi.com | Biphenyl group as a potential fluorophore or recognition element. rsc.org |
| Bioconjugation | Covalent labeling of biomolecules via "click" chemistry. mdpi.com | Alkyne functionality for efficient and specific reactions. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 4-Biphenyl-4-yl-but-3-yn-2-ol, and what key reaction conditions should be optimized?
Methodological Answer: A common approach involves Sonogashira coupling between 4-biphenylacetylene derivatives and propargyl alcohols. Key steps include:
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI catalysts under inert conditions to minimize side reactions .
- Solvent Selection : Tetrahydrofuran (THF) or DMF at 60–80°C balances reactivity and stability of the alkyne intermediate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, followed by recrystallization from ethanol for higher purity .
Q. Critical Parameters Table
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst Load | 5 mol% Pd, 10 mol% CuI | Reduces homocoupling byproducts |
| Temperature | 70°C | Balances reaction rate & stability |
| Solvent | THF | Enhances solubility of intermediates |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the alkyne proton (δ 2.8–3.2 ppm) and hydroxyl group (broad signal at δ 1.5–2.5 ppm). Biphenyl aromatic protons appear as multiplet clusters (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹). Biphenyl C-H out-of-plane bends (~700 cm⁻¹) validate substitution patterns .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks and fragmentation patterns (e.g., loss of H₂O or biphenyl cleavage) to confirm molecular integrity .
Q. Data Interpretation Challenges :
- Overlapping aromatic signals in NMR may require 2D experiments (COSY, HSQC) for unambiguous assignment.
- Hydroxyl proton exchange with deuterated solvents can obscure signals; use DMSO-d₆ to stabilize the OH group .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection : Use high-resolution (≤ 0.8 Å) synchrotron data to resolve alkyne and hydroxyl geometry. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., hydrogen bonding) .
- Refinement with SHELXL :
- Validation : Check R-factor convergence (<5%) and ADDSYM alerts for symmetry mismatches .
Q. Refinement Statistics Table
| Metric | Target Value | Example Outcome |
|---|---|---|
| R₁ (I > 2σ(I)) | <0.05 | 0.032 |
| wR₂ (all data) | <0.10 | 0.087 |
| C≡C Bond Length | 1.18–1.22 Å | 1.21 Å |
Q. When encountering contradictory data between computational models and experimental results (e.g., LogP or dipole moments), what methodological approaches should be taken?
Methodological Answer:
- Cross-Validation : Compare DFT-calculated LogP (e.g., using Gaussian 16) with experimental HPLC-derived values. Adjust solvation models (e.g., SMD) to account for biphenyl hydrophobicity .
- Error Analysis : Identify discrepancies in dipole moments by re-examining basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) or conformational sampling .
- SAR Evaluation : Use QSPR models to reconcile contradictions, prioritizing experimental data for parameterization .
Case Study :
If computed LogP (2.76) conflicts with HPLC data (3.10), re-evaluate solvent system polarity (e.g., octanol-water partitioning vs. methanol-buffer gradients) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates .
- Waste Disposal : Collect alkyne-containing waste in sealed containers labeled "halogenated organic waste" for incineration .
- Emergency Response : For spills, neutralize with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent alkyne hydrolysis .
Q. How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor decomposition via HPLC at 0, 24, 48, and 72 hours .
- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .
- Mechanistic Insights : FT-IR tracking of alkyne C≡C stretch loss indicates oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
